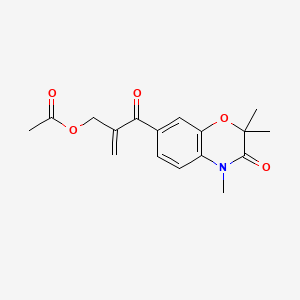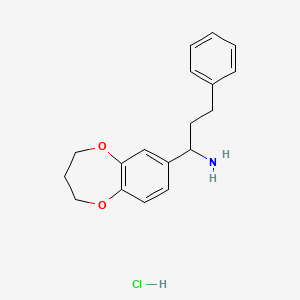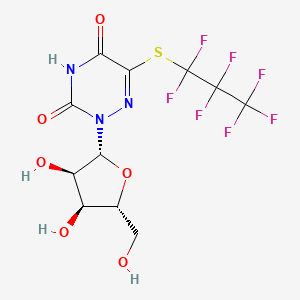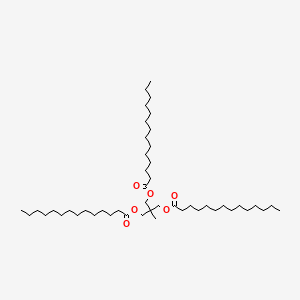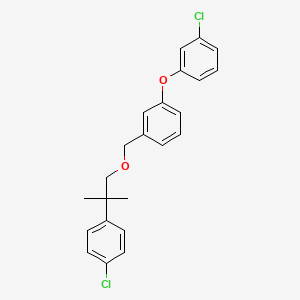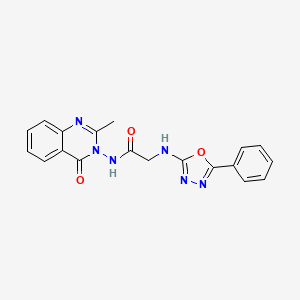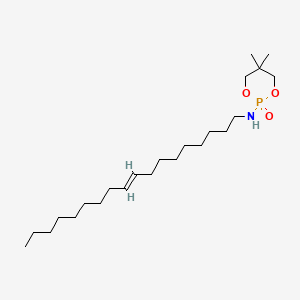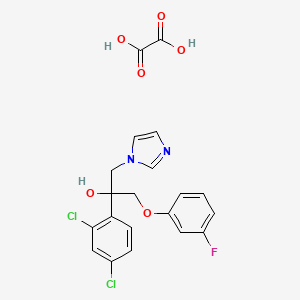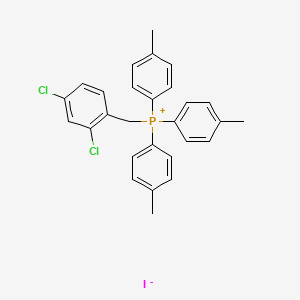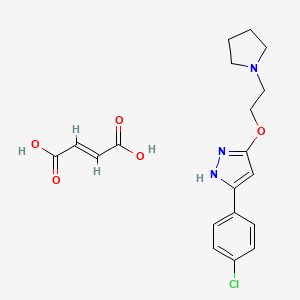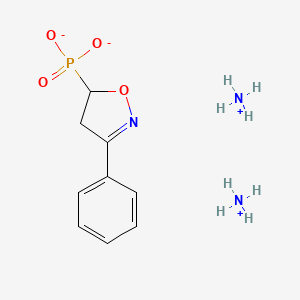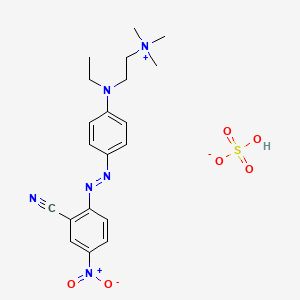
(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in the textile industry. The compound is characterized by its azo group, which is responsible for its vivid coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate involves several steps:
Preparation of the Azo Compound: The initial step involves the diazotization of 2-cyano-4-nitroaniline, followed by coupling with 4-aminophenylethylamine to form the azo compound.
Quaternization: The azo compound is then reacted with trimethylamine to form the quaternary ammonium salt.
Sulphation: Finally, the quaternary ammonium salt is treated with sulfuric acid to yield the hydrogen sulphate salt.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Large-scale Diazotization and Coupling: Using industrial reactors to handle large volumes of reactants.
Efficient Quaternization: Ensuring complete reaction with trimethylamine to maximize yield.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain a high-purity dye.
化学反应分析
Types of Reactions
(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethyl)trimethylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: The compound can be reduced to break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Oxidation typically leads to the formation of nitro and cyano derivatives.
Reduction Products: Reduction results in the formation of corresponding amines.
Substitution Products: Substitution reactions yield various substituted aromatic compounds.
科学研究应用
(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethyl)trimethylammonium hydrogen sulphate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
作用机制
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The mechanism involves:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: It can intercalate with DNA and RNA, affecting their stability and function.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
Cationic Red 5BL: Another azo dye with similar properties but different substituents.
Basic Red 24: A related compound used in similar applications.
Astrazon Red 5BL: Another variant with slight structural differences.
Uniqueness
(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethyl)trimethylammonium hydrogen sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and strong binding affinity to various substrates make it particularly valuable in industrial and research applications.
属性
CAS 编号 |
83968-99-4 |
|---|---|
分子式 |
C20H25N6O2.HO4S C20H26N6O6S |
分子量 |
478.5 g/mol |
IUPAC 名称 |
2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C20H25N6O2.H2O4S/c1-5-24(12-13-26(2,3)4)18-8-6-17(7-9-18)22-23-20-11-10-19(25(27)28)14-16(20)15-21;1-5(2,3)4/h6-11,14H,5,12-13H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
GKGJGEPJBSKTNZ-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


